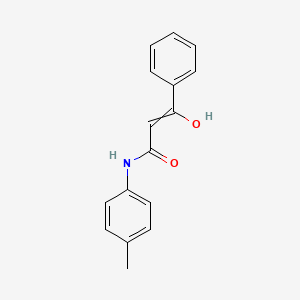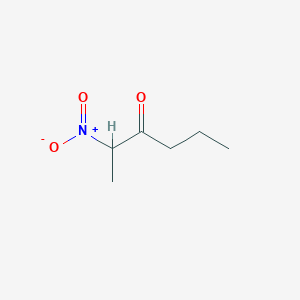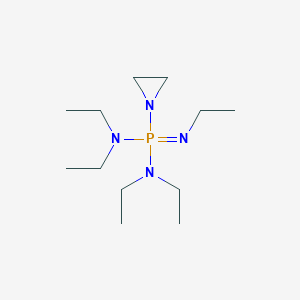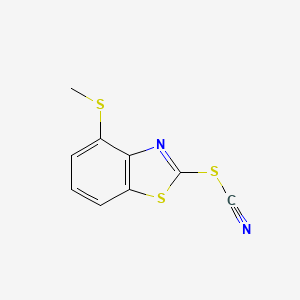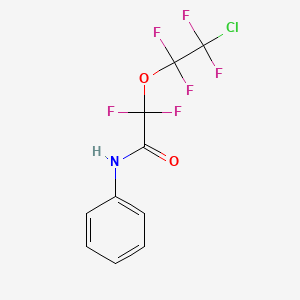![molecular formula C12H10Cl3NOS B14418522 2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride CAS No. 81851-06-1](/img/structure/B14418522.png)
2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride is a chemical compound with the molecular formula C12H10Cl2NOS·HCl. It is known for its unique structure, which includes a pyridine ring substituted with a sulfinylmethyl group and a dichlorophenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with pyridine-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-[(3,4-Dichlorophenyl)sulfonylmethyl]pyridine.
Reduction: 2-[(3,4-Dichlorophenyl)thiomethyl]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The dichlorophenyl group enhances the compound’s binding affinity to hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with a single chlorine atom on the pyridine ring.
3,4-Dichlorophenylsulfide: Lacks the pyridine ring but contains the dichlorophenyl and sulfide groups.
Pyridine-2-thiol: Contains the pyridine ring and thiol group but lacks the dichlorophenyl group.
Uniqueness
2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride is unique due to the combination of the sulfinylmethyl group and the dichlorophenyl group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity that is not observed in simpler analogs .
Properties
CAS No. |
81851-06-1 |
|---|---|
Molecular Formula |
C12H10Cl3NOS |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H9Cl2NOS.ClH/c13-11-5-4-10(7-12(11)14)17(16)8-9-3-1-2-6-15-9;/h1-7H,8H2;1H |
InChI Key |
WIMRZHAXHHMNDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CS(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


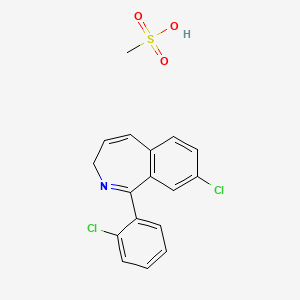
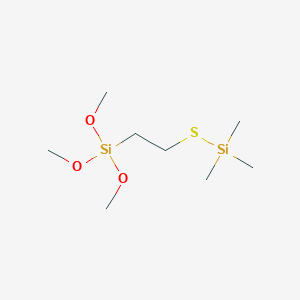
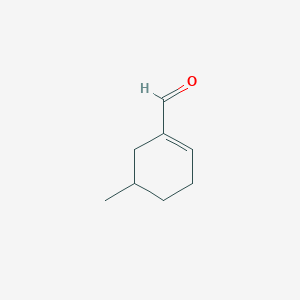

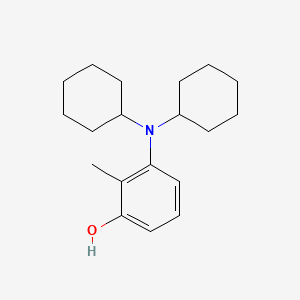

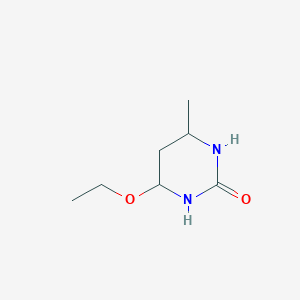
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
